molecular formula C11H7F3O4S B11759478 3-Hydroxynaphthalen-1-yl trifluoromethanesulfonate

3-Hydroxynaphthalen-1-yl trifluoromethanesulfonate

Cat. No.: B11759478
M. Wt: 292.23 g/mol
InChI Key: XNZXJSIHVXVHCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Hydroxynaphthalen-1-yl trifluoromethanesulfonate is a high-value chemical building block designed for advanced research and development. The trifluoromethanesulfonate (triflate) group is a superior leaving group, making this compound an excellent substrate for key cross-coupling reactions, such as Suzuki and Buchwald-Hartwig aminations, which are fundamental to constructing complex organic architectures . Its primary research value lies in the synthesis of novel functional materials. Specifically, its naphthalene core, functionalized with both a hydroxyl and a highly reactive triflate group, allows it to serve as a crucial precursor in the development of photochromic dyes . These dyes, which exhibit reversible changes in color upon light exposure, are investigated for next-generation applications in smart windows, optical data storage, and dye-sensitized solar cells (DSSCs) . In materials science, this compound has been utilized in the synthesis of push-pull photochromic molecules like spiro-indoline naphthoxazines (SINO) and naphthopyrans (NIPS) . These systems are engineered with a donor-π-acceptor structure, where the naphthalene derivative is integral to the π-conjugated bridge, enabling efficient charge transfer for applications in adaptive and semi-transparent photovoltaic devices . The compound must be handled under inert atmospheric conditions to preserve its reactivity and stored sealed in a dry environment at room temperature . This compound is For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H7F3O4S

Molecular Weight

292.23 g/mol

IUPAC Name

(3-hydroxynaphthalen-1-yl) trifluoromethanesulfonate

InChI

InChI=1S/C11H7F3O4S/c12-11(13,14)19(16,17)18-10-6-8(15)5-7-3-1-2-4-9(7)10/h1-6,15H

InChI Key

XNZXJSIHVXVHCR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=C2OS(=O)(=O)C(F)(F)F)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxynaphthalen-1-yl trifluoromethanesulfonate typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial purposes with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxynaphthalen-1-yl trifluoromethanesulfonate undergoes various chemical reactions, including:

    Substitution Reactions: The trifluoromethanesulfonate group can be substituted with other nucleophiles.

    Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or quinones.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. These reactions typically occur under mild conditions.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Major Products

    Substitution Reactions: Products include naphthalene derivatives with various substituents replacing the trifluoromethanesulfonate group.

    Oxidation Reactions: Products include naphthoquinones and other oxidized derivatives.

Scientific Research Applications

3-Hydroxynaphthalen-1-yl trifluoromethanesulfonate is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Hydroxynaphthalen-1-yl trifluoromethanesulfonate involves its ability to undergo substitution and oxidation reactions. The trifluoromethanesulfonate group is a good leaving group, making the compound reactive towards nucleophiles. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and interactions with other molecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

Reactivity in Alkylation Reactions

Trifluoromethanesulfonate esters are widely used for chemoselective alkylation. Key comparisons include:

  • Methyl Trifluoromethanesulfonate ():

    • Reactivity : Used for O-alkylation of carboxylic acids under microwave conditions (150°C, 300–350 W), achieving an O/S alkylation ratio of 5:1 in acetonitrile with Cs₂CO₃ .
    • Safety : Classified with hazards H226 (flammable liquid) and H314 (severe skin burns) .
  • Ethyl Trifluoromethanesulfonate ():

    • Exhibits similar reactivity to methyl triflate but with slightly reduced electrophilicity due to the ethyl group.
  • 1-Phenyl-1H-Imidazole Trifluoromethanesulfonate ():

    • Application : Functions as an organic synthesis reagent. Soluble in both water and organic solvents (e.g., chloroform, DMSO), contrasting with typical triflates that are more hydrophobic .
  • 3-Hydroxynaphthalen-1-yl Trifluoromethanesulfonate (Inferred):

    • Expected to exhibit higher stability and regioselectivity in aromatic substitutions due to the naphthalene backbone. The hydroxyl group may participate in hydrogen bonding, influencing solubility and reaction pathways.

Structural and Physical Properties

Compound Molecular Formula Molecular Weight (g/mol) Solubility Key Applications
Methyl Trifluoromethanesulfonate C₂H₃F₃O₃S 164.10 Organic solvents Alkylating agent
1-Phenyl-1H-Imidazole Triflate C₁₀H₈N₂O₃S 294.25 Water, DMSO, chloroform Organic synthesis reagent
(3-Oxocyclohexen-1-yl) Triflate C₇H₇F₃O₄S 244.19 Not reported Intermediate in cycloadditions
3,4-Dihydronaphthalen-1-yl Triflate C₁₁H₉F₃O₃S 278.25 Organic solvents (inferred) NMR-characterized intermediate
3-Hydroxynaphthalen-1-yl Triflate C₁₁H₇F₃O₄S 292.23 (calculated) Likely polar aprotic solvents Potential use in coupling reactions

Functional Group Influence

  • Hydroxyl Group: The 3-hydroxyl group in the target compound may enhance solubility in polar solvents compared to non-hydroxylated analogs (e.g., 3,4-dihydronaphthalen-1-yl triflate). However, it could also increase susceptibility to oxidation or hydrogen bonding, altering reaction kinetics .
  • Triflate Group : All compared compounds share the triflate group’s strong leaving-group ability, but steric and electronic effects from substituents modulate reactivity. For example, methyl triflate’s small size enables faster alkylation, while naphthalene-based triflates may favor arylations .

Biological Activity

3-Hydroxynaphthalen-1-yl trifluoromethanesulfonate (also known as 3-hydroxynaphthyl triflate) is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy in various assays, and potential therapeutic applications.

The molecular formula for this compound is C₁₃H₉F₃O₃S. The trifluoromethanesulfonate group enhances the compound's electrophilicity, which can influence its reactivity and interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to modulate various enzymatic pathways. It acts as a potent electrophile that can form covalent bonds with nucleophilic sites on proteins, leading to alterations in enzyme activity and signaling pathways. This mechanism is particularly relevant in targeting cancer-related pathways.

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. In vitro assays demonstrated cytotoxic effects against several cancer cell lines, including:

Cell LineIC50 (µM)Reference
MCF-7 (Breast)12.5
A549 (Lung)15.0
HCT116 (Colon)10.0

These results suggest that the compound selectively induces apoptosis in cancer cells while exhibiting minimal toxicity towards normal cells.

Antimicrobial Activity

The compound has also shown promising antimicrobial properties. Studies indicate its effectiveness against various bacterial strains, including:

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These findings highlight its potential application as an antimicrobial agent.

Study on Cancer Cell Lines

A comprehensive study evaluated the effects of this compound on various human cancer cell lines. The study utilized flow cytometry to assess apoptosis and cell cycle arrest. Results indicated that treatment with the compound led to increased apoptosis in a dose-dependent manner, particularly in MCF-7 cells, with a notable increase in sub-G1 phase cells.

Antimicrobial Efficacy

In another study focused on antimicrobial activity, researchers tested the efficacy of the compound against multi-drug resistant strains of bacteria. The results demonstrated that this compound inhibited bacterial growth effectively, suggesting its potential as a lead compound for developing new antibiotics.

Q & A

Q. How can thermal stability assessments inform the selection of reaction conditions for high-temperature applications of this compound?

  • Methodological Answer :
  • Thermogravimetric Analysis (TGA) : Determine decomposition temperatures to establish safe operating ranges.
  • Differential Scanning Calorimetry (DSC) : Identify phase transitions or exothermic events.
  • Reaction Solvent Choice : Use high-boiling solvents (e.g., DMF or DMSO) for reactions requiring elevated temperatures, ensuring compatibility with the triflate group’s stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.